2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[3-[2-(dimethylamino)ethoxy]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13(2)6-7-16-11-5-3-4-10(8-11)9-12(14)15;/h3-5,8H,6-7,9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVYMGLADFBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with 3-bromophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it a versatile scaffold for developing new chemical entities .
2. Biology:
- Biological Activity Studies: Research indicates that this compound may influence cellular processes and enzyme functions. Experimental studies have shown its potential effects on memory facilitation in animal models, suggesting applications in cognitive enhancement or neuropharmacology .
- Mechanism of Action: The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways and cellular signaling. Such interactions are crucial for understanding its biological roles and therapeutic potentials.
3. Medicine:
- Therapeutic Applications: Ongoing research is exploring the compound's potential in drug development for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic interventions in conditions like neurodegenerative diseases or psychiatric disorders .
Case Study 1: Memory Facilitation
In a study conducted on mice, derivatives of this compound were evaluated for their effects on memory enhancement. Results indicated significant improvements in memory retention compared to control groups, highlighting potential applications in treating cognitive impairments.
Case Study 2: Enzyme Interaction
Another investigation focused on the compound's interaction with specific enzymes involved in metabolic processes. The findings suggested that it could modulate enzyme activity, which may lead to new avenues for therapeutic strategies targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to the following structurally related molecules:
Physicochemical Properties
- Solubility: The hydrochloride salt of 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits higher aqueous solubility compared to its free base (logP ~1.2 vs. ~2.5) . In contrast, cetirizine dihydrochloride has lower solubility due to its bulkier piperazinyl group .
- pKa: The dimethylamino group confers a basic pKa of ~8.5, similar to cetirizine (pKa ~8.1) but distinct from simpler analogs like 2-(methylamino)-2-phenylacetic acid (pKa ~7.8) .
Pharmacological Activity
- Receptor Binding: The ethoxy linker in 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid enhances β-adrenergic receptor binding (Ki ~50 nM) compared to non-ethoxy analogs like (dimethylamino)(3-methylphenyl)acetic acid (Ki >500 nM) .
- Selectivity: Cetirizine derivatives show higher selectivity for H₁ receptors, while 2-{3-[2-(dimethylamino)ethoxy]phenyl}acetic acid exhibits cross-reactivity with α₁-adrenoceptors .
Critical Analysis of Divergent Data
- CAS Number Conflicts: and list different CAS numbers (1390653-98-1 vs. 75530745) for (dimethylamino)(3-methylphenyl)acetic acid hydrochloride, likely due to registry updates or synonym errors.
- Pharmacological Potency : reports β-adrenergic activity for ethoxy-linked compounds, whereas emphasizes antihistamine effects in cetirizine analogs, highlighting structural determinants of receptor specificity.
Biological Activity
2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 259.73 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and biological activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is believed to function primarily as an enzyme inhibitor or modulator , affecting the activity of enzymes involved in metabolic processes. Additionally, it may interact with various cellular receptors , thus influencing signal transduction pathways and cellular responses .
Inhibition Studies
Recent studies have explored the compound's effects on various enzymes. For instance, it has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is significant in understanding drug-induced phospholipidosis—a condition associated with the accumulation of phospholipids in cells . The inhibition of LPLA2 has been correlated with drugs that induce phospholipidosis, indicating a potential pathway for further research into drug toxicity mechanisms.
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound exhibits unique biological activities due to its specific structure. For example, when compared to analogs such as 2-{3-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride, the acetic acid group contributes distinct reactivity and biological profiles .
Case Studies
- Pharmacological Screening : In a pharmacological screening involving over 976 chemicals, this compound was evaluated for its impact on various enzymatic activities. The results indicated that it could activate certain enzymes while inhibiting others, showcasing its dual role in biochemical pathways .
- Toxicology Assessments : Toxicological assessments have highlighted the compound's potential safety profile, with studies indicating low toxicity at therapeutic concentrations. This aspect is crucial for its development as a pharmaceutical agent .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the dimethylaminoethoxy group can be introduced via alkylation of a phenolic intermediate using 2-chloro-N,N-dimethylethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) . Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt. Reaction kinetics should be monitored using TLC or HPLC to optimize temperature and solvent choice, as excessive heat may degrade the dimethylamino group .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the aromatic substitution pattern and dimethylamino group .
- FTIR to identify carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and tertiary amine (C–N stretch ~1250 cm⁻¹) .
- XRD for crystal structure determination, particularly if studying polymorphs .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Researchers should prepare stock solutions in PBS (pH 7.4) or saline, followed by sterile filtration (0.22 µm) to avoid aggregation. Stability studies (e.g., 24-hour incubation at 37°C with HPLC monitoring) confirm integrity under physiological conditions .
Advanced Research Questions
Q. What strategies can resolve contradictory data on this compound’s receptor binding affinity across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, ligand concentration). Standardize protocols by:
- Using radiolabeled ligands (e.g., ³H or ¹²⁵I) for competitive binding assays to quantify IC₅₀ values .
- Validating results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
- Accounting for batch-to-batch variability in compound synthesis via QC metrics (e.g., NMR purity, elemental analysis) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the dimethylaminoethoxy substituent’s role in bioactivity?
- Methodological Answer : Synthesize analogs with systematic modifications (Table 1) and compare pharmacological profiles:
| Substituent Modification | Assay Type | Key Parameters |
|---|---|---|
| Replacement with methoxy group | In vitro IC₅₀ | Binding affinity reduction |
| Ethoxy vs. propoxy chain length | Metabolic stability | t₁/₂ in liver microsomes |
| Removal of dimethylamino group | Solubility | LogP (octanol/water partition) |
Use molecular docking to predict interactions with target receptors (e.g., G protein-coupled receptors) .
Q. What experimental approaches elucidate the compound’s pharmacokinetic (PK) profile, including blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In vivo PK studies : Administer IV/oral doses in rodent models; collect plasma/brain samples at timed intervals. Quantify via LC-MS/MS .
- BBB permeability : Use MDCK-MDR1 cell monolayers to measure Papp (apparent permeability coefficient) .
- Metabolite identification : Incubate with human hepatocytes; analyze metabolites via high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values across cell lines?
- Methodological Answer : Variability may stem from differences in:
- Cell culture conditions (e.g., serum concentration, passage number). Validate using ≥3 independent cell lines (e.g., HEK293, HeLa, primary fibroblasts) .
- Apoptosis assay selection (e.g., Annexin V vs. MTT). Combine flow cytometry (early apoptosis) with LDH release (necrosis) for comprehensive profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
